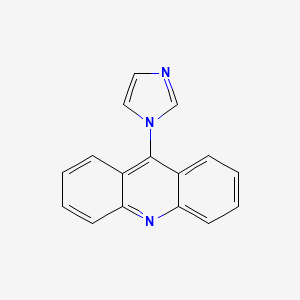

Acridine, 9-(1H-imidazol-1-yl)-

Description

Historical Context of Acridine (B1665455) Chemistry and its Derivatives

The story of acridine began in 1870 when Carl Gräbe and Heinrich Caro first isolated it from coal tar. ptfarm.plwikipedia.org This nitrogen-containing heterocycle, structurally related to anthracene (B1667546), initially garnered attention for its use in the synthesis of dyes. wikipedia.orgnumberanalytics.com A significant turning point in the history of acridines was the discovery of their antimicrobial properties by Ehrlich and Benda in 1917. ptfarm.pl This led to the development of acridine-based drugs like mepacrine, which was used as an antimalarial agent during World War II. ptfarm.plmdpi.com

The biological activity of acridine derivatives is largely attributed to their planar aromatic structure, which allows them to intercalate between the base pairs of DNA. nih.govwiserpub.commorressier.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, a property that has been extensively explored in the development of anticancer agents. wiserpub.comarabjchem.org The synthesis of the anticancer drug Ledakrin in 1912 marked a key milestone in this area. researchgate.netnih.gov Over the years, numerous 9-substituted acridine derivatives have been synthesized and evaluated for their therapeutic potential against a variety of diseases, including cancer, bacterial infections, and parasitic diseases. researchgate.netnih.govacs.orgacs.org

Rationale for Imidazole (B134444) Moiety Integration at the 9-Position of Acridine

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. ijaresm.com It is a fundamental component of several important biological molecules, including the amino acid histidine, histamine, and nucleic acids. ijaresm.commdpi.com In medicinal chemistry, the imidazole moiety is considered a "privileged structure" due to its ability to interact with a wide range of biological targets and improve the pharmacokinetic properties of drug candidates. ijaresm.commdpi.commdpi.com

The integration of an imidazole moiety at the 9-position of the acridine ring is a deliberate design strategy aimed at combining the DNA intercalating ability of acridine with the versatile binding properties of imidazole. The electron-rich nature of the imidazole ring allows it to participate in various non-covalent interactions, such as hydrogen bonding and metal coordination, which can enhance the binding affinity and selectivity of the parent acridine molecule to its biological targets. nih.govnih.gov Furthermore, the imidazole ring can improve the solubility and bioavailability of the compound. ijaresm.com This strategic functionalization has led to the exploration of Acridine, 9-(1H-imidazol-1-yl)- and its derivatives for a range of potential applications, particularly in the development of new therapeutic agents. rsc.orgnih.gov

Overview of Academic Research Trajectories for Acridine, 9-(1H-imidazol-1-yl)-

Academic research on Acridine, 9-(1H-imidazol-1-yl)- and related compounds has primarily focused on their synthesis, structural characterization, and evaluation of their biological activities. A significant area of investigation has been their potential as anticancer agents. rsc.orgnih.gov The core hypothesis is that the acridine part of the molecule intercalates into DNA, while the imidazole substituent provides additional interactions within the DNA grooves or with associated enzymes like topoisomerases, potentially leading to enhanced cytotoxicity against cancer cells. nih.govmdpi.com

Another key research trajectory involves the exploration of these compounds as fluorescent probes. Acridine derivatives are known for their fluorescent properties, and the introduction of an imidazole group can modulate these properties, making them sensitive to their microenvironment. aatbio.comresearchgate.netwikipedia.orgaatbio.comrsc.org This has led to the development of fluorescent sensors for detecting changes in pH, polarity, and the presence of specific metal ions.

Furthermore, the synthesis of acridine-based imidazolium (B1220033) salts has been explored. rsc.orgnih.govrsc.orgrsc.org These ionic derivatives have shown promise as anticancer and antioxidant agents. rsc.orgnih.gov The research in this area often involves modifying the substituents on both the acridine and imidazole rings to optimize their biological activity and selectivity.

Scope and Significance of Current Research Focus

The current research on Acridine, 9-(1H-imidazol-1-yl)- is significant due to its potential to yield novel therapeutic agents and advanced chemical tools. The focus remains on understanding the structure-activity relationships that govern its biological effects. For instance, researchers are systematically modifying the structure to enhance its anticancer potency and selectivity for specific cancer cell lines. nih.govresearchgate.net

A notable area of current interest is the development of multi-target drugs. The unique structure of Acridine, 9-(1H-imidazol-1-yl)- allows for the possibility of interacting with multiple biological targets simultaneously, which could be advantageous in treating complex diseases like cancer. arabjchem.org

The development of fluorescent probes based on this scaffold also holds considerable promise. The ability to visualize cellular processes in real-time is crucial for advancing our understanding of biology and disease. Acridine-imidazole based probes could provide valuable tools for studying DNA dynamics, enzyme activity, and cellular microenvironments. rsc.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

96424-40-7 |

|---|---|

Molecular Formula |

C16H11N3 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

9-imidazol-1-ylacridine |

InChI |

InChI=1S/C16H11N3/c1-3-7-14-12(5-1)16(19-10-9-17-11-19)13-6-2-4-8-15(13)18-14/h1-11H |

InChI Key |

WMLCJNVGEDCRLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C=CN=C4 |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for Acridine, 9 1h Imidazol 1 Yl and Its Analogues

Strategic Design Principles for Acridine-Imidazole Hybrid Architectures

The design of hybrid molecules is a prominent strategy in the development of new therapeutic agents, aiming to combine the functionalities of two or more pharmacophores to achieve synergistic or enhanced biological effects. nih.gov In the context of acridine-imidazole hybrids, the core principle is to leverage the distinct chemical and biological properties of each heterocyclic system.

The acridine (B1665455) scaffold, a planar tricyclic aromatic system, is well-known for its ability to intercalate between the base pairs of DNA. nih.gov This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis, which forms the basis for the anticancer activity of many acridine derivatives. arabjchem.orgnih.gov The 9-position of the acridine ring is particularly important as substituents at this position can modulate DNA binding affinity and influence other biological activities. nih.govpharmaguideline.com

The imidazole (B134444) ring, on the other hand, is a five-membered heterocycle present in many biologically active compounds, including the essential amino acid histidine. Imidazole and its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer and antioxidant properties. rsc.orgresearchgate.net They can also act as ligands for various metal ions and participate in hydrogen bonding, enabling interactions with biological targets like enzymes.

The strategic hybridization of acridine and imidazole aims to create a single molecule with multifaceted capabilities. nih.gov The imidazole moiety can be tethered to the 9-position of the acridine core, creating compounds like Acridine, 9-(1H-imidazol-1-yl)-. This design anticipates that the acridine part will ensure targeting of DNA, while the imidazole portion can introduce additional binding interactions, alter the molecule's solubility and electronic properties, or provide a secondary mechanism of action. rsc.orgresearchgate.net This molecular hybridization approach has been successfully used to create novel compounds with potential applications in cancer therapy. nih.govrsc.org

Classical and Modern Synthetic Routes to 9-Substituted Acridine Intermediates

The construction of the target hybrid molecules begins with the synthesis of the acridine core, followed by its functionalization to create a reactive intermediate, typically a 9-substituted acridine.

Two classical methods for constructing the tricyclic acridine skeleton are the Bernthsen and Friedlander syntheses.

Bernthsen Acridine Synthesis: This reaction involves the condensation of a diarylamine, such as diphenylamine, with a carboxylic acid in the presence of a dehydrating agent like zinc chloride at high temperatures (often exceeding 250°C). youtube.comyoutube.comptfarm.pl The reaction proceeds through the formation of an acyl intermediate, followed by cyclization and aromatization to yield a 9-substituted acridine. youtube.com While historically significant, this method can suffer from poor yields and harsh reaction conditions. youtube.com More recent modifications using microwave irradiation have been shown to reduce reaction times and improve yields. youtube.com

Friedlander Synthesis: The Friedlander annulation is a versatile method for preparing nitrogen-containing heterocycles, including acridines. researchgate.net The synthesis generally involves the reaction of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing an enolizable methylene (B1212753) group (α-CH2 ketone). wikipedia.org For acridine synthesis, the salt of anthranilic acid can be treated with cyclohexanone (B45756) at elevated temperatures to produce 9-methylacridine. pharmaguideline.comptfarm.pl The reaction is typically catalyzed by acids or bases. researchgate.netwikipedia.org

Table 1: Comparison of Classical Acridine Core Syntheses

| Feature | Bernthsen Synthesis | Friedlander Synthesis |

|---|---|---|

| Reactants | Diarylamine + Carboxylic Acid | 2-Aminoaryl Carbonyl + Methylene Ketone |

| Catalyst/Conditions | Zinc Chloride, High Heat (>250°C) | Acid or Base Catalysis, 120-220°C |

| Product | 9-Substituted Acridine | Substituted Quinoline or Acridine |

| Advantages | Direct formation of 9-substituted acridines | Versatile for various heterocycles |

| Disadvantages | Harsh conditions, often low yields | Requires specific ortho-aminoaryl carbonyls |

The 9-position of the acridine ring is electronically deficient, making it susceptible to nucleophilic attack. pharmaguideline.com This reactivity is exploited to introduce a good leaving group, most commonly chlorine, to create the key intermediate 9-chloroacridine (B74977). This precursor is central to the synthesis of a vast array of 9-substituted acridine derivatives. orgsyn.orgnih.gov

The most common route to 9-chloroacridine involves the cyclization of N-phenylanthranilic acid. This acid is typically prepared via an Ullmann condensation between aniline (B41778) and 2-chlorobenzoic acid. pharmaguideline.comrsc.org The subsequent treatment of N-phenylanthranilic acid with a chlorinating agent, such as phosphorus oxychloride (POCl₃), induces cyclization and dehydration to furnish 9-chloroacridine. pharmaguideline.comresearchgate.netrsc.org This method is efficient and allows for the synthesis of variously substituted 9-chloroacridines by using appropriately substituted starting materials. rsc.orgnih.gov Alternative starting materials for chlorination include acridone, which can also be converted to 9-chloroacridine using POCl₃. orgsyn.org

Imidazole Ring Introduction and Derivatization Strategies

With the activated 9-chloroacridine precursor in hand, the imidazole moiety can be introduced through several synthetic strategies.

The most direct method for synthesizing Acridine, 9-(1H-imidazol-1-yl)- is through a nucleophilic aromatic substitution (SNAr) reaction. In this approach, the nitrogen atom of the imidazole ring acts as a nucleophile, attacking the electron-deficient C9 carbon of 9-chloroacridine and displacing the chloride ion. rsc.org

This C-N bond formation is a common and effective strategy for linking nitrogen-containing heterocycles to the acridine core. arabjchem.org The reaction is typically carried out by heating 9-chloroacridine with imidazole, sometimes in the presence of a base to deprotonate the imidazole and increase its nucleophilicity. rsc.orgnih.gov This method has been successfully applied to synthesize a series of acridine-based imidazolium (B1220033) salts. rsc.orgrsc.org The reaction is not limited to imidazole; a wide variety of primary and secondary amines can be coupled to 9-chloroacridine to generate diverse libraries of 9-aminoacridine (B1665356) derivatives. orgsyn.orgnih.govnih.gov

Table 2: Representative C-N Coupling for Acridine-Imidazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product Class |

|---|---|---|---|

| 9-Chloroacridine | Imidazole | Heat | 9-(Imidazol-1-yl)acridine |

| Substituted 9-Chloroacridine | Alkylated Imidazole | Heat, Solvent (e.g., DMSO) | Substituted Acridine Imidazolium Salts |

| 9-Chloroacridine | Various Amines/Diamines | Heat, Phenol (as activator) | 9-Aminoacridine Derivatives |

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. nih.govnih.gov The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments. nih.govresearchgate.net This strategy can be adapted to synthesize acridine-imidazole analogues where the imidazole is tethered to the acridine via a triazole linker.

The synthesis involves two key steps:

Preparation of Precursors: One precursor must contain an azide (B81097) group and the other an alkyne. To incorporate the azide at the 9-position of acridine, 9-chloroacridine can be reacted with sodium azide to form 9-azidoacridine (B1194597). Alternatively, a precursor like 9-methoxyacridine (B162088) can be reacted with an amino-azide compound to introduce the azide functionality. researchgate.net The other component would be an imidazole derivative bearing a terminal alkyne group.

Cycloaddition Reaction: The 9-azidoacridine and the alkyne-functionalized imidazole are then reacted in the presence of a copper(I) catalyst. This "click" reaction efficiently and specifically forms a stable 1,4-disubstituted triazole ring, covalently linking the acridine and imidazole moieties. nih.govnih.gov This modular approach is highly valuable for creating libraries of complex hybrid molecules for biological screening. nih.gov

Multi-component Reactions for Imidazolyl-Acridinediones

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages in terms of efficiency and atom economy. nih.govnih.gov These reactions allow for the formation of complex molecules from three or more starting materials in a single synthetic operation. nih.gov In the context of imidazolyl-acridinediones, MCRs provide a convergent and streamlined approach to constructing the core acridinedione framework while simultaneously introducing the imidazole functionality.

One notable approach involves a one-pot synthesis utilizing a catalyst, such as Co/C derived from rice husks, under microwave irradiation. rsc.org This green chemistry approach often employs environmentally benign solvents like water and allows for the rapid assembly of acridine derivatives. rsc.org The general strategy for the synthesis of acridinediones via an MCR typically involves the condensation of an aldehyde, a dimedone or a similar 1,3-dicarbonyl compound, and an amine or ammonia (B1221849) source. To incorporate the imidazolyl moiety, a precursor already containing the imidazole ring can be utilized as one of the components.

The versatility of MCRs allows for the generation of a diverse library of imidazolyl-acridinediones by systematically varying the starting materials. rsc.org For instance, different substituted aldehydes and various imidazole-containing building blocks can be employed to explore the structure-activity relationships of the resulting compounds.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |

| Aromatic Aldehyde | Dimedone | Imidazole-containing amine | Co/C, Microwave, H₂O | Imidazolyl-Acridinedione |

| Substituted Benzaldehyde | 1,3-Cyclohexanedione | Ammonium Acetate, Imidazole | Organocatalyst, Reflux | Imidazolyl-tetrahydroacridinedione |

This table provides a generalized representation of multi-component reactions for the synthesis of imidazolyl-acridinediones.

N-alkylation and N-acylation of Imidazole-Acridine Scaffolds

Further functionalization of the imidazole-acridine core can be readily achieved through N-alkylation and N-acylation reactions, which introduce a wide range of substituents onto the imidazole nitrogen. nih.gov These modifications can significantly influence the physicochemical properties of the final compounds.

N-alkylation of the imidazole ring within the acridine scaffold is a common strategy to introduce alkyl or substituted alkyl groups. nih.govnih.gov This reaction typically proceeds by treating the imidazole-acridine precursor with an appropriate alkylating agent, such as an alkyl halide, in the presence of a base. researchgate.netciac.jl.cn The choice of base and solvent can be crucial for achieving high yields and selectivity. For instance, solid-supported bases like potassium hydroxide (B78521) on alumina (B75360) have been employed for efficient N-alkylation under mild conditions. ciac.jl.cn A study on the synthesis of acridine-based imidazolium salts demonstrated the N-alkylation of an imidazolyl-acridine intermediate with various benzyl (B1604629) and phenacyl halides. nih.gov

N-acylation introduces an acyl group to the imidazole nitrogen, forming an N-acyl imidazole derivative. nih.gov These compounds are known to be reactive acylating agents themselves. google.com The synthesis of N-acyl imidazole-acridine derivatives can be accomplished by reacting the parent imidazole-acridine with an acyl chloride or an acid anhydride. The reactivity of N-acyl imidazoles makes them valuable intermediates for further chemical transformations. nih.gov

| Reaction Type | Reagents | Product |

| N-alkylation | Imidazole-acridine, Alkyl halide, Base (e.g., K₂CO₃, KOH/Al₂O₃) | N-alkylated imidazole-acridine |

| N-acylation | Imidazole-acridine, Acyl chloride or Acid anhydride | N-acylated imidazole-acridine |

This table summarizes the general conditions for N-alkylation and N-acylation of imidazole-acridine scaffolds.

Purification and Isolation Techniques for Academic Synthesis

The purification of acridine derivatives, including Acridine, 9-(1H-imidazol-1-yl)-, is a critical step to obtain compounds of high purity, which is essential for accurate characterization and further studies.

Chromatographic Methodologies

Column chromatography is a widely used technique for the purification of acridine derivatives. chemicalforums.com Silica (B1680970) gel is a common stationary phase; however, challenges such as poor separation and compound insolubility can arise. chemicalforums.com In such cases, alternative stationary phases like basic alumina or reverse-phase silica (C18) can be more effective. chemicalforums.com The choice of eluent system is also critical for successful separation. Mixtures of solvents like toluene/acetone have been reported to be effective for highly crystalline acridine compounds. chemicalforums.com

For charged species such as imidazolium salts derived from N-alkylation, ion-exchange chromatography can be a powerful purification method. youtube.com This technique separates molecules based on their net charge, making it ideal for isolating ionic compounds from unreacted starting materials and non-ionic byproducts. youtube.com

Crystallization Techniques

Crystallization is a highly effective method for obtaining pure crystalline solids of acridine and its derivatives. wikipedia.org The choice of solvent or solvent system is paramount for successful crystallization. Solvents in which the compound has moderate solubility at elevated temperatures and low solubility at room temperature are typically preferred.

Several crystallization techniques can be employed:

Slow Evaporation: A solution of the crude product is allowed to stand undisturbed, and the solvent is slowly evaporated, leading to the formation of crystals.

Cooling Crystallization: A saturated solution of the compound at a higher temperature is slowly cooled, causing the compound to crystallize out of the solution.

Vapor Diffusion: A solution of the compound is placed in a small open container within a larger sealed container that contains a solvent in which the compound is insoluble but the initial solvent is soluble. The vapor of the second solvent diffuses into the first, reducing the solubility of the compound and inducing crystallization.

Template-Assisted Crystallization: The use of co-crystallizing agents or templates can influence the crystal packing and lead to the formation of new polymorphic forms. acs.org For instance, dicarboxylic acids have been used as templates to obtain new polymorphs of acridine. acs.org

Iii. Sophisticated Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of Acridine (B1665455), 9-(1H-imidazol-1-yl)- provides specific information about the chemical environment of each proton in the molecule. In a typical spectrum measured in a solvent like DMSO-d₆, the protons of the acridine and imidazole (B134444) rings resonate at distinct chemical shifts (δ), measured in parts per million (ppm).

The protons on the acridine core typically appear as a series of multiplets in the aromatic region of the spectrum. For instance, the protons at positions 4 and 5 are often observed as a doublet around 8.33 ppm, while the protons at positions 2, 7, 3, and 6 appear as triplets between 7.6 and 8.0 ppm. nih.gov The protons at positions 1 and 8 are also identifiable as a doublet, usually around 7.29-7.38 ppm. nih.gov

The protons of the imidazole ring also exhibit characteristic signals. The proton at position 2' of the imidazole ring is typically the most deshielded, appearing as a singlet further downfield. The protons at positions 4' and 5' of the imidazole ring will also produce distinct signals, confirming the presence and substitution pattern of the imidazole moiety.

Interactive Table: ¹H NMR Chemical Shift Data for Acridine, 9-(1H-imidazol-1-yl)- and Related Derivatives

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| H4, H5-acridine | 8.33 | d | 8.7 | nih.gov |

| H3, H6-acridine | 7.97 | t | 7.6 | nih.gov |

| H2, H7-acridine | 7.68-7.74 | t | 7.6 | nih.gov |

| H1, H8-acridine | 7.29-7.38 | d | 8.7-9.0 | nih.gov |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific derivative of the acridine compound being analyzed.

Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a detailed picture of the carbon skeleton of Acridine, 9-(1H-imidazol-1-yl)-. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the acridine ring system resonate at characteristic chemical shifts. The quaternary carbons, such as those at the ring junctions and the carbon at position 9 attached to the imidazole ring, can be distinguished from the protonated carbons. For example, in acridine derivatives, the carbon atoms of the acridine core can be found in the range of approximately 122 to 149 ppm. nih.gov

Interactive Table: ¹³C NMR Chemical Shift Data for Acridine, 9-(1H-imidazol-1-yl)- Derivatives

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| Acridine C-atoms | 122.06 - 149.12 | nih.gov |

| Imidazole C-atoms | Data not available in provided sources |

Note: Specific assignments for each carbon atom are typically confirmed using 2D NMR techniques.

To unambiguously assign all proton and carbon signals and to elucidate the connectivity between different parts of the molecule, advanced 2D NMR experiments are employed. mdpi.com

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For Acridine, 9-(1H-imidazol-1-yl)-, COSY spectra would show correlations between the neighboring protons on the acridine and imidazole rings, helping to trace the proton-proton connectivity within each aromatic system. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of Acridine, 9-(1H-imidazol-1-yl)- exhibits characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The aromatic C-H stretching vibrations of both the acridine and imidazole rings are typically observed in the region of 3000-3100 cm⁻¹. nih.gov The stretching vibrations of the aromatic C=C and C=N bonds within the heterocyclic rings give rise to a series of sharp bands in the fingerprint region, generally between 1400 cm⁻¹ and 1650 cm⁻¹. nih.govresearchgate.net Specifically, skeletal C-C stretching vibrations of the acridine's benzene (B151609) and pyridine (B92270) units can be seen in the 1475-1625 cm⁻¹ region. researchgate.net The C-H out-of-plane bending vibrations are also characteristic and appear at lower wavenumbers. researchgate.net The presence of the imidazole ring is further confirmed by its own characteristic vibrational modes. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for Acridine, 9-(1H-imidazol-1-yl)- and Related Structures

| Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

| Aromatic C-H Stretch | 3000 - 3100 | nih.gov |

| Aromatic C=C and C=N Stretch | 1400 - 1650 | nih.govresearchgate.net |

| C-H Out-of-Plane Bending | ~732 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain insights into its structure by analyzing its fragmentation pattern. For Acridine, 9-(1H-imidazol-1-yl)-, high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of its elemental composition.

The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation pattern, which results from the cleavage of the molecule into smaller, charged fragments, can provide further structural information. For example, cleavage of the bond between the acridine and imidazole rings would result in fragment ions corresponding to the acridine cation and the imidazole radical, or vice versa. The masses of these fragments would corroborate the proposed structure.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of Acridine, 9-(1H-imidazol-1-yl)-, it is possible to obtain a detailed map of electron density and thus the precise positions of all atoms in the crystal lattice.

A crystallographic study would provide accurate bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov It would reveal the planarity of the acridine ring system and the orientation of the imidazole ring relative to the acridine core. researchgate.net For instance, in a related structure, the dihedral angle between an anthracene (B1667546) mean plane and an imidazole ring was found to be 64.75 (2)°. nih.gov Furthermore, X-ray crystallography can reveal intermolecular interactions, such as π-π stacking or hydrogen bonding, which govern the packing of the molecules in the crystal. nih.govnih.gov

UV-Visible Absorption and Fluorescence Spectroscopies in Mechanistic Studies

Solvatochromic Studies

Following a comprehensive search of scientific literature and chemical databases, no specific experimental data on the solvatochromic properties of Acridine, 9-(1H-imidazol-1-yl)- could be located. Research articles detailing the UV-Visible absorption and fluorescence spectra of this particular compound in a range of solvents with varying polarities are not available in the public domain.

While studies on the parent acridine molecule and some of its other derivatives, such as 9-aminoacridine (B1665356), have demonstrated solvatochromic effects, this information cannot be extrapolated to accurately describe the behavior of the 9-(1H-imidazol-1-yl) derivative. The electronic and steric nature of the imidazole substituent at the 9-position is expected to significantly influence the ground and excited state dipole moments of the molecule, leading to a unique solvatochromic profile.

A 2018 publication by Appenroth et al. described the synthesis of 9-(1-Imidazolyl)acridine as a precursor for acridine-based imidazolium (B1220033) salts. rsc.org However, the study focused on the synthesis and biological evaluation of the resulting salts and did not report on the photophysical properties or solvatochromic behavior of the intermediate compound, Acridine, 9-(1H-imidazol-1-yl)-. rsc.org

Therefore, without experimental data, a detailed analysis of the solvatochromic shifts, the construction of data tables showing absorption and emission maxima in different solvents, and the subsequent mechanistic interpretations for Acridine, 9-(1H-imidazol-1-yl)- cannot be provided at this time. Further experimental investigation is required to elucidate the specific interactions between this compound and various solvents and to understand its excited-state characteristics.

Iv. Advanced Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic view of the molecule's characteristics, governed by the principles of quantum mechanics.

Density Functional Theory (DFT) has been widely employed to investigate the molecular geometry and electronic properties of acridine (B1665455), 9-(1H-imidazol-1-yl)- and its derivatives. DFT calculations, often utilizing the B3LYP functional with various basis sets like 6-31G(d,p) or 6-311++G(d,p), have been used to optimize the molecule's ground state geometry. These studies reveal a non-planar structure, where the imidazole (B134444) ring is twisted relative to the acridine scaffold. The degree of this twist is a critical parameter influencing the molecule's electronic properties and interaction capabilities.

The electronic structure analysis from DFT provides insights into the distribution of electron density. The acridine moiety typically acts as the primary electron-accepting region, while the imidazole ring can function as an electron-donating group. This charge distribution is fundamental to understanding the molecule's reactivity and intermolecular interactions.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. For acridine, 9-(1H-imidazol-1-yl)-, the HOMO is generally localized on the electron-rich acridine ring system, while the LUMO is distributed across the entire molecule, including the imidazole substituent.

The energy gap (ΔE) between the HOMO and LUMO is a significant indicator of molecular stability and reactivity. A smaller energy gap suggests higher reactivity and a greater ease of electronic excitation. For instance, in a study of related 9-substituted acridine derivatives, the HOMO-LUMO energy gap was found to be a key parameter in correlating with their biological activity.

Table 1: Representative HOMO-LUMO Energy Data for Acridine Derivatives

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| 9-aminoacridine (B1665356) | -5.58 | -1.45 | 4.13 |

| 9-chloroacridine (B74977) | -6.12 | -1.98 | 4.14 |

Note: This table provides illustrative data for related acridine compounds to contextualize the significance of HOMO-LUMO analysis. Specific values for acridine, 9-(1H-imidazol-1-yl)- may vary based on the computational method.

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the reactivity of a molecule. The distribution of these orbitals in acridine, 9-(1H-imidazol-1-yl)- indicates that the nitrogen atoms of the acridine and imidazole rings are likely sites for electrophilic attack due to their high electron density. Conversely, electrophilic regions of the molecule are susceptible to nucleophilic attack. This theoretical framework is instrumental in predicting how the molecule will interact with biological targets and other chemical species.

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. These include chemical potential (μ), global hardness (η), global softness (S), electronegativity (χ), and the electrophilicity index (ω).

Global Hardness (η) and Softness (S) : These parameters describe the molecule's resistance to change in its electron distribution. A harder molecule has a larger HOMO-LUMO gap, indicating greater stability.

Electronegativity (χ) : This descriptor measures the molecule's ability to attract electrons.

Electrophilicity Index (ω) : This value quantifies the energy stabilization when the system acquires additional electronic charge from the environment.

These descriptors are calculated from the energies of the HOMO and LUMO and are vital for comparing the reactivity of different acridine derivatives and predicting their interaction potential.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Interactions

Molecular Dynamics (MD) simulations provide a dynamic perspective on the behavior of acridine, 9-(1H-imidazol-1-yl)- in a biological environment, such as in solution or in complex with a biomolecule. These simulations track the movements of atoms over time, revealing the conformational flexibility of the molecule and the nature of its interactions with surrounding solvent molecules or a target protein. MD studies can elucidate the stability of the ligand-target complex, the role of water molecules in the binding interface, and the energetic contributions of various interactions, such as hydrogen bonds and hydrophobic contacts.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For acridine, 9-(1H-imidazol-1-yl)-, docking studies have been instrumental in identifying potential biological targets and elucidating the binding modes. These studies have explored its interactions with various targets, including DNA, topoisomerases, and different kinases.

Table 2: List of Compound Names

| Compound Name |

|---|

| Acridine, 9-(1H-imidazol-1-yl)- |

| 9-aminoacridine |

| 9-chloroacridine |

Binding Affinity Prediction

The prediction of binding affinity through computational methods is a cornerstone of modern drug discovery and molecular biology research. Molecular docking and free energy calculations are employed to estimate the strength of the interaction between a ligand, such as Acridine, 9-(1H-imidazol-1-yl)-, and a biological macromolecule.

Detailed research findings from computational studies on related acridine derivatives provide a framework for understanding the potential binding affinities. For instance, molecular docking studies on heterocyclic substituted 9-anilinoacridines against Topoisomerase II have yielded GLIDE scores ranging from -5.58 to -7.78, indicating strong binding potential. jscimedcentral.com In a different study, a synthesized acridine-triazole derivative showed a calculated binding affinity (ΔG) of -49.6 ± 4 kcal/mol with its target. nih.gov Furthermore, investigations into 3,9-disubstituted acridines interacting with DNA have reported binding constants (Kb) in the range of 2.81–9.03 × 10⁴ M⁻¹. nih.gov These values, while not specific to Acridine, 9-(1H-imidazol-1-yl)-, highlight the strong interaction potential characteristic of the acridine scaffold. The imidazole moiety is also known to contribute significantly to binding, as seen in inhibitors of enzymes like heme oxygenase-1 and carbonic anhydrase. semanticscholar.orgmdpi.com

| Compound Class | Target | Predicted Affinity Metric | Value Range | Reference |

|---|---|---|---|---|

| Acridine-Triazole Derivatives | Topoisomerase IIB | Binding Affinity (ΔG) | -49.6 ± 4 kcal/mol | nih.gov |

| 3,9-Disubstituted Acridines | DNA | Binding Constant (Kb) | 2.81–9.03 × 10⁴ M⁻¹ | nih.gov |

| N-Phenyl Pyrazole Substituted 9-Anilinoacridines | Topoisomerase II | GLIDE Score | -5.58 to -7.78 | jscimedcentral.com |

| Imidazole-based Hybrids | Carbonic Anhydrase (hCA IX) | Inhibition Constant (IC50) | 9.6 - 32.2 µM | semanticscholar.org |

Interaction Mechanisms with Biological Receptors (e.g., enzymes, DNA)

Understanding the precise mechanism of interaction at the molecular level is critical. For Acridine, 9-(1H-imidazol-1-yl)-, two primary biological targets are of interest based on its constituent moieties: DNA and specific enzymes.

Interaction with DNA: The planar aromatic system of the acridine ring is a classic DNA intercalator. jscimedcentral.comnih.gov Computational studies on the parent acridine molecule show that it inserts itself between the base pairs of the DNA double helix. nih.gov This intercalation is stabilized by several non-covalent forces. Structural analyses reveal that the interaction is dominated by van der Waals forces between the acridine ring and the DNA bases. nih.gov Additionally, hydrogen bonds can form between the acridine structure and the phosphate (B84403) backbone of DNA, with calculated bond lengths ranging from 2.370 Å to 3.472 Å. nih.gov For substituted acridines, such as an acridine-triazole derivative, modeling shows the acridine ring positioned parallel to a thymine (B56734) ring, allowing for stabilizing π–π stacking interactions. nih.gov

Interaction with Enzymes: The imidazole moiety is a key feature in the active sites of many metalloenzymes and is a common pharmacophore for enzyme inhibitors. mdpi.com Computational modeling of imidazole-based inhibitors targeting heme oxygenase-1 (HO-1) demonstrates that a key interaction is the coordination of one of the imidazole's nitrogen atoms with the ferrous iron of the heme group within the enzyme's active site. mdpi.com This type of coordination interaction is a primary mechanism for the inhibition of metalloenzymes. For other enzymes, like topoisomerase, the acridine portion of the molecule is responsible for DNA intercalation, which stabilizes the DNA-enzyme complex, leading to the inhibition of enzyme activity and subsequent biological effects. jscimedcentral.comnih.gov

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR chemical shifts)

Theoretical simulations of spectroscopic properties are invaluable for validating experimental data and understanding the electronic structure of molecules.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum mechanical method to simulate electronic absorption spectra (UV-Vis). researchgate.netresearchgate.netnih.gov For N-(heterocyclic)-9-aminoacridine derivatives, TD-DFT calculations have been successfully used to simulate the experimental UV-Vis absorption spectra. researchgate.net These calculations can predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netyoutube.com The calculations often involve optimizing the molecule's geometry and then computing the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netrsc.org For complex molecules, these simulations can also help assign specific electronic transitions (e.g., π → π* or n → π*) to the observed absorption bands. rsc.org

Investigation of Nonlinear Optical (NLO) and Charge Transport Properties

The conjugated π-system of the acridine core linked to the electron-rich imidazole ring suggests that Acridine, 9-(1H-imidazol-1-yl)- could possess interesting electronic properties, such as nonlinear optical (NLO) activity and charge transport capabilities.

Charge transport is a fundamental process in organic electronic devices like OLEDs and organic solar cells. The efficiency of charge transport between molecules is heavily influenced by the reorganization energy (λ). rsc.org The reorganization energy is the energy required to distort the geometry of a molecule from its neutral state to the geometry of its ionized state, and vice versa, without the charge actually being transferred. nih.gov

It consists of two main components:

Inner-sphere reorganization energy (λi): Associated with changes in bond lengths and angles within the molecule itself upon oxidation or reduction.

Outer-sphere reorganization energy (λo): Related to the rearrangement of the surrounding solvent or solid-state matrix in response to the change in the molecule's charge state.

DFT calculations are a primary tool for estimating the inner-sphere reorganization energy. rsc.org While specific calculations for Acridine, 9-(1H-imidazol-1-yl)- have not been reported, the principles are well-established. Lower reorganization energies generally lead to higher charge transfer rates. The rigid, planar structure of the acridine moiety would likely contribute to a relatively low inner-sphere reorganization energy, a desirable trait for charge transport materials. nih.gov Studies on intramolecular charge transfer in acridinium (B8443388) ions further support the potential for efficient charge separation and transport processes in this class of compounds. researchgate.netnih.gov

Vi. Applications in Advanced Materials Science and Coordination Chemistry

Ligand Design for Metal Complexation

Acridine (B1665455), 9-(1H-imidazol-1-yl)- is an exemplary ligand in coordination chemistry due to the presence of multiple potential donor sites. The imidazole (B134444) ring contains two nitrogen atoms, making it an excellent building block for coordination with various metals. azjournalbar.comazjournalbar.com Specifically, the sp²-hybridized nitrogen atom of the imidazole ring is a primary site for metal ion binding. Furthermore, the nitrogen atom within the acridine ring system can also participate in coordination, allowing the molecule to act as a bidentate or bridging ligand, facilitating the formation of complex, multidimensional structures. qu.edu.iq The design of ligands is crucial for forming stable and functional metal complexes, and the rigid, aromatic nature of the acridine-imidazole scaffold allows for the synthesis of well-defined coordination geometries. qu.edu.iqasrjetsjournal.org

The imidazole moiety is well-documented for its ability to form stable complexes with a wide array of transition metal ions. azjournalbar.comazjournalbar.com Acridine, 9-(1H-imidazol-1-yl)- is thus expected to be a highly effective chelating agent. The nitrogen atoms act as Lewis bases, donating lone pairs of electrons to the vacant d-orbitals of transition metal ions (Lewis acids) to form coordinate covalent bonds. scirp.org

Studies on analogous imidazole-containing ligands have demonstrated the formation of stable complexes with various geometries. For instance, 1H-imidazole has been shown to form octahedral complexes with Cr³⁺ and Co²⁺, and tetrahedral complexes with Zn²⁺. azjournalbar.comazjournalbar.com Similarly, other imidazole derivatives form stable chelates with Cu(II), Ni(II), and Cd(II). qu.edu.iqnih.gov The coordination of Acridine, 9-(1H-imidazol-1-yl)- would likely involve the N3 nitrogen of the imidazole ring as the primary coordination site. Depending on steric factors and the coordination preference of the metal ion, the acridine nitrogen could also bind, leading to a stable five- or six-membered chelate ring. This bidentate chelation enhances the stability of the resulting metal complex compared to monodentate coordination.

| Transition Metal Ion | Expected Coordination Geometry | Coordination Mode | Reference Ligand System |

|---|---|---|---|

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (Nimidazole, Nacridine) | Aryl-1H-imidazole[4,5 f ] rsc.orgelectrochemsci.orgphenanthroline dntb.gov.ua |

| Ni(II) | Octahedral / Square Planar | Bidentate (Nimidazole, Nacridine) | Azo-Dye Imidazole Derivative qu.edu.iq |

| Co(II) | Octahedral | Monodentate (Nimidazole) or Bidentate | 1H-Imidazole azjournalbar.comazjournalbar.com |

| Zn(II) | Tetrahedral | Monodentate (Nimidazole) or Bidentate | 1H-Imidazole azjournalbar.comazjournalbar.com |

| Cd(II) | Octahedral | Bidentate (Nimidazole, Nazo) | Azo-Dye Imidazole Derivative qu.edu.iq |

| Ag(I) | Linear / Trigonal Planar | Monodentate or Bridging | Pyridyl-substituted 1,3,4-oxadiazole dntb.gov.ua |

The formation of metal complexes with Acridine, 9-(1H-imidazol-1-yl)- can be readily confirmed and characterized using various spectroscopic and electrochemical techniques. Infrared (IR) spectroscopy is a powerful tool to identify the coordination sites. Upon complexation, the stretching frequency of the C=N bond within the imidazole and acridine rings is expected to shift, indicating the involvement of the nitrogen atoms in bonding with the metal ion. azjournalbar.com New bands appearing at lower frequencies (typically 400-600 cm⁻¹) can be assigned to the newly formed metal-nitrogen (M-N) bonds. ijacskros.com

Electronic (UV-Visible) spectroscopy provides insight into the electronic transitions within the ligand and the d-d transitions of the metal center. The spectra of the free ligand are typically dominated by intense π-π* transitions of the aromatic acridine and imidazole systems. ijacskros.com Upon coordination, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift. Furthermore, new, often weaker, absorption bands may appear in the visible region, corresponding to d-d electronic transitions within the transition metal ion or to ligand-to-metal charge transfer (LMCT) bands. ijacskros.com

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of the metal complexes. azjournalbar.comelectrochemsci.org Studies on 1H-imidazole complexes have shown that Cr³⁺ and Co²⁺ complexes exhibit irreversible one-electron reduction waves corresponding to Cr³⁺/Cr²⁺ and Co²⁺/Co⁺ processes, respectively, while the Zn²⁺ complex is redox-inactive. azjournalbar.comazjournalbar.com The coordination of the acridine-imidazole ligand can influence the redox potential of the metal center, providing information about the electronic environment and the stability of different oxidation states.

| Technique | Observed Changes Upon Complexation | Information Gained |

|---|---|---|

| FTIR Spectroscopy | Shift in ν(C=N) bands; Appearance of new ν(M-N) bands at 400-600 cm-1. azjournalbar.comijacskros.com | Confirmation of coordination and identification of binding sites (N atoms). |

| UV-Vis Spectroscopy | Shift in ligand-centered π-π* transitions; Appearance of new d-d transition or charge-transfer bands. ijacskros.com | Confirmation of coordination; Information on the electronic structure and geometry of the complex. |

| Cyclic Voltammetry (CV) | Appearance of new redox peaks (e.g., Mn+/M(n-1)+); Shift in redox potentials compared to free metal ion. azjournalbar.comazjournalbar.com | Information on the redox activity and electronic properties of the metal center in the complex. |

Development of Functional Materials

The unique electronic and structural properties of Acridine, 9-(1H-imidazol-1-yl)- make it a valuable building block for the creation of novel functional materials with applications in optoelectronics and corrosion protection.

The combination of an electron-donating acridine unit with an electron-accepting or charge-transporting imidazole group creates a donor-acceptor (D-A) type structure, which is highly desirable for optoelectronic materials. rsc.org Such materials are crucial for the fabrication of organic light-emitting diodes (OLEDs). rsc.org

Research on similar spiroacridine-imidazole derivatives has demonstrated their potential as highly efficient emitters for OLEDs. rsc.org These compounds exhibit strong deep-blue emission with narrow emission spectra, a key requirement for high-quality displays. rsc.org For example, a spiroacridine donor coupled with a benzimidazole acceptor (SAF-BI) showed a deep-blue emission peak at 413 nm in toluene. rsc.org The intramolecular charge transfer (ICT) from the acridine unit to the imidazole unit is responsible for these favorable photophysical properties. rsc.org The high thermal stability and fluorescence quantum yields of acridine-imidazole systems make them promising candidates for use as emitters or charge transport materials in next-generation electronic devices. nih.govrsc.orgresearchgate.net

| Property | Value / Observation | Significance in Optoelectronics |

|---|---|---|

| Absorption (π - π*) | ~281 nm (Aromatic-imidazole) | Indicates electronic structure of the molecule. |

| Intramolecular Charge Transfer (ICT) | ~364 nm (Acridine → Imidazole) | Crucial for emission properties in D-A systems. |

| Emission Maximum (in Toluene) | ~409-413 nm (Deep-Blue) | Suitable for use as a blue emitter in OLEDs. |

| Full Width at Half Maximum (FWHM) | < 55 nm | Indicates high color purity for display applications. |

Data based on a representative spiroacridine-imidazole derivative (SAF-PI). rsc.org

Both acridine and imidazole derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. researchgate.netnih.gov The efficacy of these organic inhibitors stems from their ability to adsorb onto the metal surface, creating a protective barrier that isolates the metal from the corrosive medium. scirp.org

The nitrogen atoms in both the acridine and imidazole rings, along with the extensive π-electron system of the acridine core, are the key functional features for corrosion inhibition. Imidazole has been shown to achieve a corrosion inhibition efficiency of up to 91.7% for carbon steel. nih.gov Similarly, benzimidazole derivatives have demonstrated efficiencies exceeding 94% for brass in nitric acid. researchgate.net The combined presence of these two potent moieties in a single molecule suggests that Acridine, 9-(1H-imidazol-1-yl)- would be a highly effective corrosion inhibitor.

The mechanism of corrosion protection by Acridine, 9-(1H-imidazol-1-yl)- involves its adsorption onto the metal surface, a process that can occur through two main modes: physisorption and chemisorption. nih.gov

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the nitrogen atoms of the inhibitor can become protonated, leading to electrostatic attraction with the negatively charged metal surface (due to adsorbed anions like Cl⁻).

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or the formation of coordinate covalent bonds. The lone pair electrons on the nitrogen atoms of the imidazole and acridine rings can be donated to the vacant d-orbitals of the metal atoms (e.g., iron). scirp.orgresearchgate.net Additionally, the π-electrons of the aromatic rings can interact with the metal orbitals, further strengthening the bond. scirp.org

Computational studies have shown that imidazole adsorbs onto an iron surface in a parallel orientation, maximizing surface coverage. scholarsportal.info The adsorbed layer of inhibitor molecules acts as a physical barrier, blocking the active sites for corrosion and impeding both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.gov This dual-action makes such compounds mixed-type inhibitors, providing comprehensive protection to the metal substrate. nih.gov

Corrosion Inhibition Properties

Supramolecular Assembly and Self-Organization Principles

The unique molecular architecture of Acridine, 9-(1H-imidazol-1-yl)-, characterized by the planar, aromatic acridine core and the versatile imidazole substituent, renders it a compelling building block for the construction of complex supramolecular assemblies. The self-organization of this and related molecules is governed by a sophisticated interplay of non-covalent interactions, which dictate the final structure and properties of the resulting materials. These interactions include hydrogen bonding, π-π stacking, and metal-ligand coordination, which collectively drive the formation of ordered, higher-level structures.

The imidazole moiety of Acridine, 9-(1H-imidazol-1-yl)- plays a pivotal role in directing supramolecular assembly through its capacity to act as both a hydrogen bond donor and acceptor. This enables the formation of intricate hydrogen-bonding networks, which can guide the self-assembly process. For instance, in the crystal structure of a related compound, 4,5-Bis(1H-imidazol-1-ylmethyl)acridine monohydrate, the crystal packing is stabilized by a variety of hydrogen bonds, including O—H⋯N and C—H⋯O interactions nih.gov. This highlights the importance of hydrogen bonding in the solid-state organization of acridine-imidazole systems.

Furthermore, the extensive π-conjugated system of the acridine ring is predisposed to engage in π-π stacking interactions. These interactions, arising from the attractive, non-covalent forces between aromatic rings, are a significant driving force in the self-assembly of planar molecules nih.govrsc.org. In the case of 4,5-Bis(1H-imidazol-1-ylmethyl)acridine monohydrate, π–π interactions with centroid–centroid separations of 3.732 (1) and 3.569 (1) Å are observed, contributing to the stability of the crystal lattice nih.gov. The self-assembly of acridine and dihydroxybenzene cocrystals also demonstrates the importance of π-π interactions in forming supramolecular frameworks umsl.edu. Such stacking can lead to the formation of columnar or layered structures, which are of interest for applications in electronics and materials science.

The imidazole group also introduces the potential for metal coordination, expanding the possibilities for supramolecular assembly into the realm of coordination chemistry and metal-organic frameworks (MOFs) rsc.orgsoton.ac.uk. The nitrogen atoms of the imidazole ring can act as ligands, binding to metal ions to form well-defined, multidimensional structures acs.org. While specific research on MOFs constructed directly from Acridine, 9-(1H-imidazol-1-yl)- is not extensively documented, the principles are well-established with related acridine and imidazole-containing ligands. For example, a novel metal-organic framework host-guest material has been synthesized using acridine and a Cd(II) salt, demonstrating the utility of the acridine moiety in forming such structures rsc.org. The resulting MOFs can exhibit porosity and other functional properties, making them suitable for applications in gas storage, catalysis, and sensing.

Vii. Future Research Directions and Emerging Paradigms for Acridine, 9 1h Imidazol 1 Yl

Exploration of Novel Synthetic Methodologies

The development of new and efficient synthetic routes is paramount to advancing the study of Acridine (B1665455), 9-(1H-imidazol-1-yl)- and its analogues. Traditional methods often involve the nucleophilic substitution of 9-chloroacridine (B74977) with imidazole (B134444), a process that can be hindered by harsh reaction conditions and limited yields. rsc.org Future research is focused on overcoming these limitations through innovative approaches.

One promising direction is the application of "click chemistry," specifically the 1,3-dipolar cycloaddition reaction between a 9-azidoacridine (B1194597) and a suitably functionalized alkyne-bearing imidazole. nih.gov This method offers high yields, mild reaction conditions, and a broad substrate scope, allowing for the creation of diverse libraries of acridine-imidazole hybrids. nih.gov

Furthermore, the development of one-pot, multi-component reactions presents an attractive strategy for streamlining the synthesis of these complex molecules. Such approaches not only improve efficiency but also align with the principles of green chemistry by reducing waste and energy consumption. Researchers are also exploring the use of novel catalysts, such as copper-based systems, to facilitate these transformations. nih.gov

| Synthetic Approach | Key Features | Potential Advantages |

| Click Chemistry | 1,3-dipolar cycloaddition of azides and alkynes | High yields, mild conditions, broad scope |

| Multi-Component Reactions | One-pot synthesis from multiple starting materials | Increased efficiency, reduced waste |

| Novel Catalysis | Utilization of new catalytic systems (e.g., copper) | Improved reaction rates and selectivity |

Advanced Mechanistic Elucidation of Biological Activities

While the anticancer potential of Acridine, 9-(1H-imidazol-1-yl)- has been recognized, a comprehensive understanding of its mechanism of action at the molecular level is still evolving. Early studies pointed towards DNA intercalation as a primary mode of action, a characteristic feature of the acridine scaffold. nih.gov However, recent investigations suggest a more complex and multifaceted mechanism.

Future research will focus on identifying the specific cellular targets and signaling pathways modulated by this compound. Techniques such as proteomics and genomics will be instrumental in pinpointing the proteins and genes that interact with Acridine, 9-(1H-imidazol-1-yl)-. For instance, studies on related acridine derivatives have shown the ability to induce apoptosis through mitochondria-dependent intrinsic pathways. nih.gov It is crucial to determine if Acridine, 9-(1H-imidazol-1-yl)- follows a similar apoptotic pathway.

Moreover, elucidating the role of the imidazole moiety in the compound's biological activity is a key area of investigation. The imidazole ring may contribute to target binding, improve pharmacokinetic properties, or even possess intrinsic biological activity that complements the acridine core. Advanced computational modeling and biophysical techniques will be vital in dissecting these structure-activity relationships.

Integration into Hybrid Functional Systems

The unique properties of Acridine, 9-(1H-imidazol-1-yl)- make it an ideal candidate for integration into sophisticated, multi-functional systems. The concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, is a rapidly growing area in drug discovery. nih.gov

One exciting avenue is the development of hybrid molecules that combine the DNA-targeting capabilities of the acridine core with other functionalities. For example, linking Acridine, 9-(1H-imidazol-1-yl)- to molecules that inhibit key enzymes involved in cancer progression, such as topoisomerases or protein kinases, could lead to synergistic therapeutic effects. nih.gov

Furthermore, the fluorescent properties of the acridine ring open up possibilities for creating theranostic agents. rsc.org These are compounds that can simultaneously act as therapeutic agents and diagnostic tools, allowing for the visualization of drug distribution and target engagement in real-time. rsc.org The integration of Acridine, 9-(1H-imidazol-1-yl)- into nanomaterials, such as nanoparticles or liposomes, could also enhance its delivery to tumor sites and minimize off-target effects.

Computational Design and Prediction of Novel Analogues

The advent of powerful computational tools has revolutionized the process of drug design and discovery. In silico methods are now being employed to design and predict the biological activities of novel analogues of Acridine, 9-(1H-imidazol-1-yl)- with improved efficacy and reduced toxicity. nih.govnih.gov

Molecular docking studies can be used to predict how different analogues will bind to specific biological targets, such as DNA or protein kinases. rsc.org This allows for the rational design of new compounds with enhanced binding affinities and selectivities. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these predictions by correlating the structural features of a series of compounds with their biological activities.

These computational approaches not only accelerate the discovery of new lead compounds but also provide valuable insights into the molecular basis of their activity. rsc.org By simulating the interactions between the drug and its target, researchers can gain a deeper understanding of the forces that govern binding and selectivity. This knowledge can then be used to design the next generation of acridine-imidazole derivatives with optimized therapeutic profiles.

Multi-Targeting Approaches in Molecular Systems

The complexity of diseases like cancer often necessitates a multi-pronged therapeutic approach. The concept of multi-target drugs, which are designed to interact with multiple biological targets simultaneously, has emerged as a promising strategy to overcome drug resistance and improve therapeutic outcomes. nih.gov

The Acridine, 9-(1H-imidazol-1-yl)- scaffold is well-suited for the development of multi-target agents. The acridine core can be functionalized to interact with DNA, while the imidazole moiety can be modified to target specific enzymes or receptors. mdpi.com This dual-action approach could be particularly effective in treating heterogeneous tumors with diverse molecular profiles. nih.gov

For example, a hybrid molecule could be designed to both intercalate into DNA and inhibit a key signaling pathway involved in cell proliferation. mdpi.com This could lead to a synergistic anticancer effect that is greater than the sum of its individual components. nih.gov The development of such multi-targeting systems requires a deep understanding of the underlying biology of the disease and the ability to rationally design molecules with precise pharmacological properties.

Challenges and Opportunities in Acridine-Imidazole Research

Despite the significant promise of Acridine, 9-(1H-imidazol-1-yl)- and its derivatives, several challenges remain. The potential for off-target toxicity is a concern for any DNA-intercalating agent, and strategies to improve tumor selectivity are needed. mdpi.com Furthermore, the development of drug resistance is a common obstacle in cancer therapy, and it will be important to understand the mechanisms by which cancer cells might become resistant to these compounds. nih.gov

However, the opportunities in this field are vast. The continued exploration of novel synthetic methodologies will provide access to a wider range of chemical diversity. nih.gov Advanced analytical and computational techniques will enable a more profound understanding of the mechanisms of action and facilitate the rational design of new and improved analogues. rsc.orgresearchgate.netresearchgate.net The integration of Acridine, 9-(1H-imidazol-1-yl)- into multi-functional systems and the development of multi-targeting strategies hold the potential to revolutionize the treatment of cancer and other diseases. nih.gov

The journey from a promising chemical scaffold to a clinically successful drug is long and arduous, but the unique properties of Acridine, 9-(1H-imidazol-1-yl)- make it a compelling candidate for continued investigation.

Q & A

Q. What synthetic methodologies are effective for preparing 9-(1H-imidazol-1-yl)acridine derivatives?

- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, 9-chloroacridine can react with imidazole derivatives under basic conditions (e.g., K₂CO₃ or NaH) in polar aprotic solvents like DMF or THF at 60–80°C for 12–24 hours . Alternatively, quaternization reactions using 9-(chloromethyl)anthracene with imidazole-containing precursors have been reported, yielding hybrid salts characterized by NMR and mass spectrometry . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol.

Q. How can spectroscopic techniques validate the structure of 9-(1H-imidazol-1-yl)acridine derivatives?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm) and imidazole protons (δ 7.1–7.5 ppm). Coupling constants (e.g., J = 8–10 Hz for acridine protons) help confirm substitution patterns .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and aromatic C-H (3050–3100 cm⁻¹) are critical .

- Mass Spectrometry (EI/ESI) : Molecular ion peaks ([M⁺]) and fragmentation patterns (e.g., loss of imidazole moiety) confirm molecular weight and functional groups .

Q. What are the primary applications of 9-(1H-imidazol-1-yl)acridine in biochemical research?

- Methodological Answer : This compound serves as a fluorescent probe for detecting nitric oxide (NO) via reaction with diaminobenzene derivatives, with fluorescence quenching analyzed at λₑₓ = 365 nm and λₑₘ = 450 nm . It also acts as a chemiluminescent reagent in DNA hybridization assays, where acridine esters react with H₂O₂ in alkaline conditions to emit light (λ = 430 nm), quantified using luminometers .

Advanced Research Questions

Q. How can computational modeling optimize the design of 9-(1H-imidazol-1-yl)acridine-based enzyme inhibitors?

- Methodological Answer :

- Docking Studies (AutoDock/Vina) : Screen derivatives against target enzymes (e.g., fungal CYP51) using PDB structures (e.g., 3JUS). Focus on hydrogen bonding with imidazole nitrogen and π-π stacking with acridine .

- MD Simulations (GROMACS) : Assess binding stability over 100 ns trajectories, analyzing RMSD (<2 Å) and ligand-protein interaction frequencies .

- QSAR Models : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values to predict bioactivity .

Q. How to resolve contradictions in reported antifungal activity data for imidazole-acridine hybrids?

- Methodological Answer :

- Data Triangulation : Compare MIC values against Candida spp. under standardized CLSI M27 guidelines. Note discrepancies due to assay conditions (e.g., pH, inoculum size) .

- Mechanistic Studies : Use time-kill assays to distinguish fungistatic vs. fungicidal effects. Probe membrane permeability (propidium iodide uptake) and ergosterol biosynthesis (LC-MS/MS) .

- Meta-Analysis : Aggregate data from multiple studies (e.g., Al-Wabli et al. 2019 vs. Zhou et al. 2024) using Forest plots to identify outliers and consensus trends .

Q. What strategies improve the low yields (<30%) in styrylacridine-imidazole hybrid syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc)₂/Xantphos for Heck couplings, optimizing temperature (80–120°C) and solvent (toluene vs. DMF) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes, enhancing yield by 15–20% .

- Workflow Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Conventional (THF) | 25 | 92 |

| Microwave (DMF) | 40 | 95 |

| Pd/Xantphos | 55 | 98 |

Methodological Challenges & Data Analysis

Q. How to address fluorescence interference in acridine-based NO probes when analyzing complex biological matrices?

- Methodological Answer :

- Selective Quenching : Add NaN₃ (10 mM) to eliminate interference from reactive oxygen species .

- Spectral Deconvolution : Use Gaussian fitting to isolate NO-specific emission peaks (450 nm) from background autofluorescence (400–600 nm) .

- Control Experiments : Compare results with NO scavengers (e.g., PTIO) to confirm specificity.

Q. What statistical approaches validate reproducibility in acridine derivative synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Apply Box-Behnken models to optimize reaction parameters (temperature, solvent ratio, catalyst loading) across 15–20 runs .

- R² & ANOVA : Ensure R² > 0.90 for yield models and p < 0.05 for factor significance .

- Interlab Comparisons : Share protocols with collaborators; use Cohen’s κ to assess reproducibility (κ > 0.8 = excellent agreement) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.